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Compound of Interest

Compound Name: 5-Bromoisoquinolin-8-ol

CAS No.: 1892644-18-6

Cat. No.: B6299670 Get Quote

1.1 Chemical Identity

Chemical Name: 5-Bromoisoquinolin-8-ol[1][2]

Synonyms: 5-Bromo-8-hydroxyisoquinoline; 5-Bromo-8-isoquinolinol

CAS Number: 1892644-18-6[1][2]

Molecular Formula: C

H

BrNO[3][4]

Molecular Weight: 224.05 g/mol [3][4]

Structural Class: Halogenated Isoquinoline Derivative

1.2 Physicochemical Properties The following data aggregates experimental values and

predicted properties based on structural analogs (e.g., 5-bromoquinolin-8-ol) for research

benchmarking.
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Property Value / Description Note

Appearance Pale yellow to tan solid
Oxidizes slightly upon air

exposure

Melting Point 110 – 115 °C
Distinct from non-hydroxylated

analog (83-87°C)

Solubility
Soluble in DMSO, DMF,

Methanol

Low aqueous solubility at

neutral pH

pKa (Predicted)
~8.5 (Hydroxyl), ~3.5

(Isoquinoline N)
Amphoteric character

Stability Air and light sensitive
Store under inert gas (Ar/N

)

PART 2: HAZARD IDENTIFICATION & RISK
ASSESSMENT (GHS)
2.1 GHS Classification Based on the functional group profile (phenol-like hydroxyl + basic

nitrogen + halogen), this compound is classified as a Category 2/2A Irritant with potential for

Serious Eye Damage (Category 1) depending on concentration.

Signal Word:WARNING (Potential DANGER if eye contact occurs)

Hazard Pictograms:

(Irritant)

(Potential for Eye Damage)

2.2 Hazard Statements (H-Codes)

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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H302: Harmful if swallowed (Acute Toxicity estimate based on isoquinoline backbone).

2.3 Precautionary Statements (P-Codes)

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P310: Immediately call a POISON CENTER or doctor/physician (if eye injury is suspected).

PART 3: HANDLING, STORAGE & EMERGENCY
PROTOCOLS
3.1 "Why" Behind the Protocol (Expertise) Standard lab handling often overlooks the

amphoteric nature of hydroxyisoquinolines.

Acidity/Basicity: The phenolic -OH makes it acidic (pKa ~8.5), while the isoquinoline nitrogen

is basic. This means it can form salts with both strong acids and strong bases, drastically

altering solubility and skin permeation.

Oxidation Risk: The electron-rich phenolic ring, activated by the nitrogen lone pair, makes the

compound susceptible to oxidative coupling (browning) over time.

3.2 Storage & Engineering Controls

Atmosphere: Store under Nitrogen or Argon. Oxygen exposure accelerates degradation to

quinone-like impurities.

Temperature: Refrigerate (2–8 °C).

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

3.3 Emergency Response
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Eye Contact (Critical): Do not just rinse. Irrigate for 15 full minutes, lifting lids. The basic

nitrogen component can cause penetrating injury similar to caustic alkalis.

Spill Cleanup: Do not dry sweep (dust hazard). Dampen with an inert solvent (PEG-400 or

dilute ethanol) before wiping to prevent aerosolization.

PART 4: SYNTHESIS & EXPERIMENTAL
WORKFLOW
4.1 Synthesis Context 5-Bromoisoquinolin-8-ol is rarely available in bulk catalog quantities. It

is typically synthesized from Isoquinoline via a multi-step sequence involving nitration,

reduction, and diazotization.[5] The 5-bromo position is installed early to block the most

reactive site.

4.2 Synthesis Pathway Diagram The following diagram illustrates the critical "Sandmeyer-type"

workflow required to access this scaffold.

Figure 1: Synthetic route from Isoquinoline to 5-Bromoisoquinolin-8-ol via nitration and diazonium hydrolysis.
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Figure 1: Synthetic route from Isoquinoline to 5-Bromoisoquinolin-8-ol via nitration and

diazonium hydrolysis.[1][2][3][4][5][6][7][8][9][10][11]

4.3 Experimental Note on Diazotization (Step 4)

Critical Step: The conversion of the 8-amine to the 8-ol requires precise temperature control

(0-5 °C) during nitrite addition.

Risk: If the temperature rises, the diazonium salt may decompose violently or couple to form

azo dyes.

Hydrolysis: The final heating step must be done in highly acidic media (e.g., 50% H
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SO

) to prevent polymerization.

PART 5: DRUG DISCOVERY APPLICATIONS
5.1 Scaffold Utility In medicinal chemistry, the 5-bromoisoquinolin-8-ol core serves as a

privileged scaffold for:

Kinase Inhibition: The 8-hydroxyl group and the isoquinoline nitrogen form a bidentate

"hinge-binding" motif, mimicking the adenine ring of ATP.

Fragment-Based Drug Design (FBDD): The 5-bromo position is a "handle" for Palladium-

catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library

expansion.

5.2 Quantitative Structure-Activity Relationship (QSAR) Data Comparison of the 8-ol derivative

vs. non-hydroxylated analogs in kinase assays (Generic Model):

Compound H-Bond Donor
H-Bond
Acceptor

LogP (Calc)
Kinase Affinity
Potential

5-

Bromoisoquinolin

e

0 1 ~3.1
Low (Lack of

hinge interaction)

5-

Bromoisoquinolin

-8-ol

1 2 ~2.3
High (Bidentate

chelator)

5-Bromo-8-

methoxyisoquinol

ine

0 2 ~2.9
Medium (Steric

clash possible)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6299670?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6299670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

